molecular formula C6H6N2O3 B1370931 3-Methoxypyrazine-2-carboxylic acid CAS No. 40155-47-3

3-Methoxypyrazine-2-carboxylic acid

Cat. No. B1370931
CAS RN: 40155-47-3
M. Wt: 154.12 g/mol
InChI Key: HIQNMBCMDBUWJV-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.13 . The compound appears as an off-white to yellow powder or crystals .


Synthesis Analysis

The synthesis of pyrazines can be achieved chemically or biologically . Pyrazines are associated with green and earthy attributes and are responsible for the distinctive aroma properties of numerous vegetables . They are also important for the flavor and aroma of food products like coffee and cocoa .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-2-pyrazinecarboxylic acid . The InChI code for this compound is 1S/C6H6N2O3/c1-11-5-4 (6 (9)10)7-2-3-8-5/h2-3H,1H3, (H,9,10) .


Chemical Reactions Analysis

The major formation of pyrazines occurs during the heating of food . Precursor methylglyoxal and intermediates glyoxal and formaldehyde contribute to the formation of 2,3,5-trimethylpyrazine via a conversion reaction between methylglyoxal and glyoxal .


Physical And Chemical Properties Analysis

This compound is an off-white to yellow powder or crystals . It has a molecular weight of 154.13 . The compound should be stored in a refrigerator .

Scientific Research Applications

Antimicrobial Activity

3-Methoxypyrazine-2-carboxylic acid and its derivatives have been explored for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and tested their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, suggesting potential applications in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).

Occurrence in Vegetables

Research by Murray and Whitfield (1975) highlights the natural occurrence of 3-alkyl-2-methoxypyrazines, which include compounds like this compound, in various raw vegetables. Their study identified these compounds in a broad selection of vegetable tissues, contributing to their characteristic flavors (Murray & Whitfield, 1975).

Water Treatment and Removal Efficiency

Wang et al. (2017) examined the removal efficiency and degradation pathway of similar compounds, such as 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP), in water during ozonization. This research is significant for understanding how such compounds can be effectively removed from drinking water, enhancing water treatment processes (Wang et al., 2017).

Wine Aroma and Viticulture

The presence of methoxypyrazines, including this compound and its analogs, in wines, particularly Sauvignon blanc, is well-documented. Alberts et al. (2016) conducted a quantitative survey of 3-alkyl-2-methoxypyrazines in South African Sauvignon blanc wines. They found significant relationships between wine methoxypyrazine concentrations and factors such as grape maturity, climate, and geographic origin, influencing the typical aroma of these wines (Alberts et al., 2016).

Bioconversion and Synthesis

The bioconversion of similar compounds, like 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, using Agrobacterium sp. has been studied by Wieser, Heinzmann, and Kiener (1997). This process highlights the potential of using biological methods for the synthesis of new compounds, including antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

Packaging and Closure Effects on Wine

Research on the effect of closure and packaging on 3-alkyl-2-methoxypyrazines in wines, as conducted by Blake et al. (2009), provides insights into how these compounds are influenced during wine storage. This study helps in understanding the stability and preservation of wine flavors over time (Blake et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-methoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)7-2-3-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQNMBCMDBUWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625442
Record name 3-Methoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40155-47-3
Record name 3-Methoxypyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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